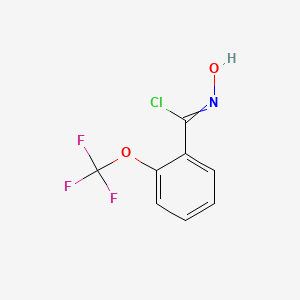
N-hydroxy-2-(trifluoromethoxy)benzimidoylchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-hydroxy-2-(trifluoromethoxy)benzimidoylchloride is a chemical compound with the molecular formula C8H5ClF3NO2. It contains a trifluoromethoxy group, which is known for its unique properties and applications in various fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-2-(trifluoromethoxy)benzimidoylchloride involves the introduction of the trifluoromethoxy group into the benzimidoylchloride structure. This can be achieved through various trifluoromethoxylation reagents and methods. The reaction conditions typically require careful control of temperature and the use of specific catalysts to ensure the successful incorporation of the trifluoromethoxy group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form .
Analyse Des Réactions Chimiques
Types of Reactions
N-hydroxy-2-(trifluoromethoxy)benzimidoylchloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce different oxides, while substitution reactions can lead to the formation of various substituted derivatives .
Applications De Recherche Scientifique
N-hydroxy-2-(trifluoromethoxy)benzimidoylchloride has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-hydroxy-2-(trifluoromethoxy)benzimidoylchloride involves its interaction with molecular targets and pathways in biological systems. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity, leading to specific effects on enzymes, receptors, and other molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
3-chloro-4-(trifluoromethoxy)benzoyl chloride: Contains a trifluoromethoxy group but differs in the position and type of functional groups.
Uniqueness
N-hydroxy-2-(trifluoromethoxy)benzimidoylchloride is unique due to the presence of both the N-hydroxy and trifluoromethoxy groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C8H5ClF3NO2 |
|---|---|
Poids moléculaire |
239.58 g/mol |
Nom IUPAC |
N-hydroxy-2-(trifluoromethoxy)benzenecarboximidoyl chloride |
InChI |
InChI=1S/C8H5ClF3NO2/c9-7(13-14)5-3-1-2-4-6(5)15-8(10,11)12/h1-4,14H |
Clé InChI |
LCZKSSFWTSEFBD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=NO)Cl)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















